molecular formula C11H15N3O4S B11841441 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid

5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B11841441
M. Wt: 285.32 g/mol
InChI Key: XYEDSGGMYAOSTN-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a methylthio group, and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group is usually introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: Lacks the Boc protection on the amino group.

    5-((tert-Butoxycarbonyl)amino)-2-chloropyrimidine-4-carboxylic acid: Contains a chlorine atom instead of a methylthio group.

    5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxamide: Has a carboxamide group instead of a carboxylic acid group.

Uniqueness

The presence of the Boc-protected amino group and the methylthio group in 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H15N3O4S/c1-11(2,3)18-10(17)13-6-5-12-9(19-4)14-7(6)8(15)16/h5H,1-4H3,(H,13,17)(H,15,16)

InChI Key

XYEDSGGMYAOSTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(N=C1C(=O)O)SC

Origin of Product

United States

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